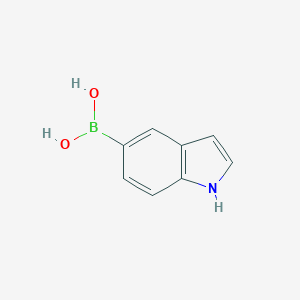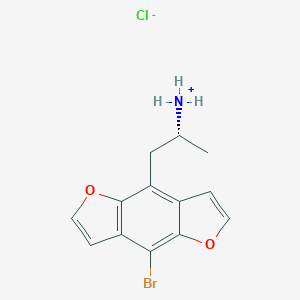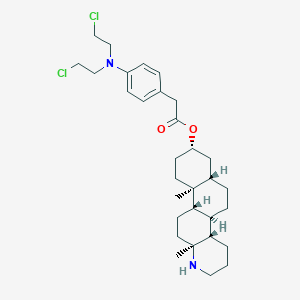
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic steroid compound that is commonly known as O-2113. It is a potent anti-cancer agent that has been extensively studied for its potential use in cancer treatment. O-2113 is a member of the 17-aza-D-homoandrostane steroid family and has a unique chemical structure that makes it an attractive candidate for cancer research.
Mécanisme D'action
O-2113 works by binding to androgen receptors in cancer cells. This binding inhibits the activity of the androgen receptor, which is necessary for the growth and survival of many types of cancer cells. O-2113 also disrupts the cell cycle, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
O-2113 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in cancer cell growth and proliferation. O-2113 has also been shown to reduce the levels of certain hormones, such as testosterone, which can contribute to the growth of some types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of O-2113 is its potency as an anti-cancer agent. It has been shown to be effective at inhibiting the growth of cancer cells at relatively low concentrations. However, the complex synthesis process and the high cost of O-2113 can be limiting factors for its use in lab experiments.
Orientations Futures
There are a number of future directions for research on O-2113. One area of interest is the development of new methods for synthesizing O-2113 that are more efficient and cost-effective. Another area of interest is the development of new formulations of O-2113 that can be more easily administered to patients. Additionally, further research is needed to fully understand the mechanism of action of O-2113 and to identify potential side effects.
Méthodes De Synthèse
The synthesis of O-2113 involves a multi-step process that begins with the conversion of pregnenolone to 17-aza-D-homoandrostane. This intermediate is then reacted with 4-N,N-bis(2-chloroethyl)aminophenylacetic acid to form O-2113. The synthesis of O-2113 is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
O-2113 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. O-2113 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that O-2113 has great potential as a cancer treatment.
Propriétés
Numéro CAS |
146678-51-5 |
|---|---|
Formule moléculaire |
C31H46Cl2N2O2 |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C31H46Cl2N2O2/c1-30-13-11-25(37-29(36)20-22-5-8-24(9-6-22)35(18-15-32)19-16-33)21-23(30)7-10-26-27(30)12-14-31(2)28(26)4-3-17-34-31/h5-6,8-9,23,25-28,34H,3-4,7,10-21H2,1-2H3/t23-,25-,26+,27-,28-,30-,31-/m0/s1 |
Clé InChI |
CPICDLRHHBTQBZ-ABKLYSGHSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Synonymes |
3-beta-hydroxy-17a-aza-D-homo-5alpha-androstan-p-N,N-bis(2-chloroethyl)aminophenylacetate 3-HAHAAP 3-hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
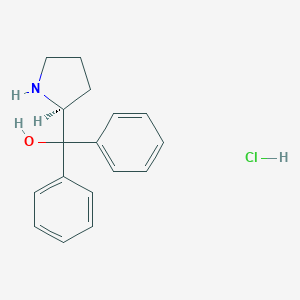
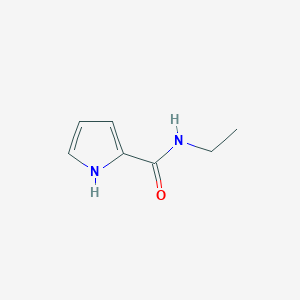
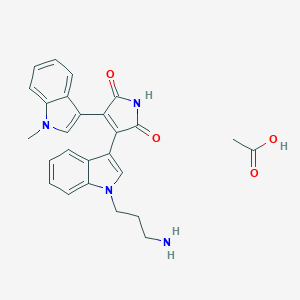
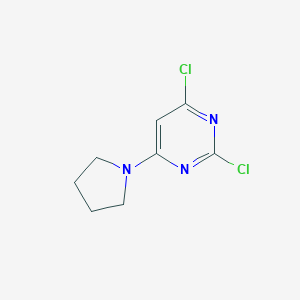

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
